molecular formula C18H18NNaO7 B13792653 Monosodium 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate CAS No. 64201-63-4

Monosodium 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate

Cat. No.: B13792653
CAS No.: 64201-63-4
M. Wt: 383.3 g/mol
InChI Key: CALIBSYELOAUMC-LXLGGMPYSA-M
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Description

Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is a complex organic compound that features a biphenyl group attached to a glucopyranuronate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate typically involves the coupling of a biphenyl derivative with a glucopyranuronate precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the biphenyl and the glucopyranuronate . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a continuous flow reactor to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glucopyranuronate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-4,4’-diamine: A biphenyl derivative with similar structural features but different functional groups.

    4-Hydroxybiphenyl: Another biphenyl derivative with a hydroxyl group, used in similar applications.

    Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in organic synthesis.

Uniqueness

Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is unique due to its combination of a biphenyl group and a glucopyranuronate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

64201-63-4

Molecular Formula

C18H18NNaO7

Molecular Weight

383.3 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(N-hydroxy-4-phenylanilino)oxane-2-carboxylate

InChI

InChI=1S/C18H19NO7.Na/c20-13-14(21)16(18(23)24)26-17(15(13)22)19(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,20-22,25H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1

InChI Key

CALIBSYELOAUMC-LXLGGMPYSA-M

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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